molecular formula C13H8N2O B14468618 Benzo[c][1,8]naphthyridine-3-carbaldehyde CAS No. 65772-06-7

Benzo[c][1,8]naphthyridine-3-carbaldehyde

Cat. No.: B14468618
CAS No.: 65772-06-7
M. Wt: 208.21 g/mol
InChI Key: IAFFDNBDRJGSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[c][1,8]naphthyridine-3-carbaldehyde can be synthesized through various methods. One common approach is the Friedländer condensation, which involves the reaction of 2-aminoquinoline-3-carbaldehyde with active methylenes in a basic medium . Another method includes the use of multicomponent reactions, where substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate are reacted in the presence of specific catalysts .

Industrial Production Methods: Industrial production of this compound often involves the use of metal-catalyzed synthesis and green chemistry approaches to ensure eco-friendly and efficient production. The use of water-soluble catalysts and air atmosphere conditions has been explored to achieve high yields and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Benzo[c][1,8]naphthyridine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups that can interact with different reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzo[c][1,8]naphthyridine-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Benzo[c][1,8]naphthyridine-3-carbaldehyde exerts its effects is primarily through its interaction with molecular targets such as proteins and nucleic acids. The compound’s structure allows it to bind to specific sites, influencing biological pathways and cellular functions. For example, its fluorescence properties enable it to act as a probe for studying microenvironments within cells .

Comparison with Similar Compounds

Uniqueness: Benzo[c][1,8]naphthyridine-3-carbaldehyde stands out due to its unique combination of fluorescence properties and biological activity. Its ability to act as a probe in various scientific applications makes it a valuable compound for research and industrial use .

Properties

CAS No.

65772-06-7

Molecular Formula

C13H8N2O

Molecular Weight

208.21 g/mol

IUPAC Name

benzo[f][1,8]naphthyridine-3-carbaldehyde

InChI

InChI=1S/C13H8N2O/c16-8-10-5-6-12-11-4-2-1-3-9(11)7-14-13(12)15-10/h1-8H

InChI Key

IAFFDNBDRJGSKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(N=CC2=C1)N=C(C=C3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.